![molecular formula C9H7N3O B2393013 5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile CAS No. 1352910-27-0](/img/structure/B2393013.png)
5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile
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Overview
Description
5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile is a chemical compound with the CAS Number: 1352910-27-0 . It has a molecular weight of 173.17 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H7N3O/c10-4-8-5-11-12-2-1-7(6-13)3-9(8)12/h1-3,5,13H,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a predicted density of 1.33±0.1 g/cm3 and a predicted pKa of 12.85±0.10 . It is a solid at room temperature .Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile involves the inhibition of various enzymes. It inhibits protein kinases by binding to the ATP-binding site and preventing the transfer of phosphate groups. It inhibits cyclooxygenases and lipoxygenases by blocking the conversion of arachidonic acid into prostaglandins and leukotrienes, respectively.
Biochemical and Physiological Effects:
This compound exhibits several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increases the production of anti-inflammatory cytokines, such as IL-10. It also induces apoptosis in cancer cells and inhibits the replication of several viruses, including HIV and HCV.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the study of 5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Another direction is to study its mechanism of action in more detail, particularly its interactions with specific enzymes. Additionally, the development of more soluble derivatives of this compound could expand its use in lab experiments.
Synthesis Methods
The synthesis of 5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyridine with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Scientific Research Applications
5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile has been extensively studied for its biological activities. It exhibits potent inhibitory activity against several enzymes, including protein kinases, cyclooxygenases, and lipoxygenases. It also exhibits anti-inflammatory, anti-cancer, and anti-viral activities.
Safety and Hazards
properties
IUPAC Name |
5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-4-8-5-11-12-2-1-7(6-13)3-9(8)12/h1-3,5,13H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBCRDDZDZRQMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C#N)C=C1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1352910-27-0 |
Source
|
Record name | 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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